

chlorobutanol mechanism of action cell membrane

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Compound Focus: Chlorobutanol

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Experimental Evidence & Protocols

Key insights into **chlorobutanol**'s mechanism of action are derived from specific experimental models. The following diagram illustrates the primary cellular mechanism and consequential effects on different cell types.

In Vitro Assessment of Antiplatelet Activity

This methodology is derived from studies investigating **chlorobutanol**'s inhibition of platelet aggregation [1].

- **Objective:** To evaluate the inhibitory effect of **chlorobutanol** on platelet aggregation and determine its action on the arachidonic acid pathway.
- **Platelet Preparation:** Prepare platelet-rich plasma (PRP) from human blood samples.
- **Treatment and Induction:** Incubate PRP with different concentrations of **chlorobutanol**. Then, induce aggregation using known inducers (e.g., ADP, collagen, arachidonic acid).
- **Outcome Measures:**
 - **Aggregation Kinetics:** Measure the extent and rate of aggregation using an aggregometer. **Chlorobutanol** shows inhibition in a time- and concentration-dependent manner [1].
 - **Biochemical Analysis:** Measure the formation of thromboxane B2 (a metabolite of thromboxane A2), elevation of cytosolic free calcium, and ATP release to pinpoint the mechanism. **Chlorobutanol** attenuates these markers, suggesting action via the arachidonic acid pathway [1].

Pharmacokinetics & Physicochemical Properties

For a complete profile in drug development, quantitative data on the compound's behavior in the body and its chemical properties are essential.

The table below summarizes the key pharmacokinetic parameters of **chlorobutanol** in humans following oral administration, alongside its core chemical identifiers [1] [4].

Parameter	Value / Description	Significance / Note
Chemical Formula	C ₄ H ₇ Cl ₃ O [1] [4]	-
Average Molecular Weight	177.45 g/mol [1] [4]	-
Terminal Elimination Half-	10.3 ± 1.3 days [1] [5]	Considerable accumulation expected with multiple dosing.

Parameter	Value / Description	Significance / Note
Life		
Volume of Distribution	233 ± 141 L [1] [5]	Suggests wide distribution in tissues.
Plasma Protein Binding	57 ± 3% [1] [5]	Moderate level of binding.
Plasma Clearance	11.6 ± 1.0 mL/min [1] [5]	Relatively low clearance.
Route of Elimination	Primarily metabolism (glucuronidation/sulphation) with ~9.6% urinary recovery [1] [5]	A significant factor in its elimination is its instability under physiological conditions [5].

Research Implications & Toxicity Profile

The data on **chlorobutanol** presents clear considerations for its application in drug formulation and future research.

- **Formulation Preservative:** **Chlorobutanol** is effective at a typical concentration of **0.5%** [1]. However, its instability at room temperature over extended periods can limit its use [3] [2].
- **Toxicity Balance:** While it is a detergent preservative like BAK, in vitro studies consistently indicate that its cytotoxic effects on human corneal epithelial cells are **less rapid and less severe** than those of BAK [3] [2]. Nonetheless, it still causes significant keratitis and irritation with chronic use [2].
- **Unsuitability for Systemic Use:** The extremely long terminal half-life (~10 days) and low clearance make it unsuitable for use as a sedative-hypnotic drug, as it would accumulate considerably in the body with repeated dosing [1] [5].

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